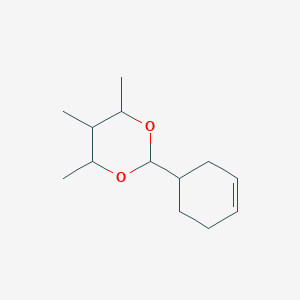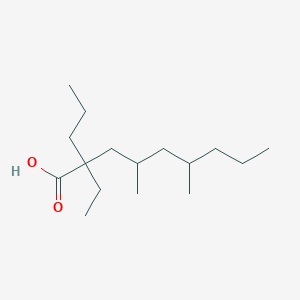
4-Bromo-3,3-dimethyl-1-oxo-1,2-diazetidin-1-ium-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,3-dimethyl-1-oxo-1,2-diazetidin-1-ium-2-olate is a unique chemical compound characterized by its bromine and diazetidinone functional groups
Preparation Methods
The synthesis of 4-Bromo-3,3-dimethyl-1-oxo-1,2-diazetidin-1-ium-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 3,3-dimethyl-1-oxo-1,2-diazetidin-1-ium-2-olate using bromine or a bromine-containing reagent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield .
Chemical Reactions Analysis
4-Bromo-3,3-dimethyl-1-oxo-1,2-diazetidin-1-ium-2-olate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
4-Bromo-3,3-dimethyl-1-oxo-1,2-diazetidin-1-ium-2-olate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-3,3-dimethyl-1-oxo-1,2-diazetidin-1-ium-2-olate involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The diazetidinone ring structure also plays a role in stabilizing the compound and facilitating its interactions with biological molecules .
Comparison with Similar Compounds
4-Bromo-3,3-dimethyl-1-oxo-1,2-diazetidin-1-ium-2-olate can be compared with other similar compounds, such as:
4-Bromo-3,3-dimethyl-1-oxo-4-phenyl-1,2-diazetidin-1-ium-2-olate: This compound has a phenyl group instead of a hydrogen atom, which can affect its reactivity and applications.
1-Bromo-3,3-dimethylbutane: Although structurally different, this compound also contains a bromine atom and can undergo similar substitution reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62018-99-9 |
|---|---|
Molecular Formula |
C4H7BrN2O2 |
Molecular Weight |
195.01 g/mol |
IUPAC Name |
4-bromo-3,3-dimethyl-2-oxidodiazetidin-1-ium 1-oxide |
InChI |
InChI=1S/C4H7BrN2O2/c1-4(2)3(5)6(8)7(4)9/h3H,1-2H3 |
InChI Key |
ILLYWRQGXGNKBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C([N+](=O)N1[O-])Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6,7-Trimethyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14546329.png)




phosphanium chloride](/img/structure/B14546349.png)
![6-Thiabicyclo[3.2.1]octane, 1-methyl-](/img/structure/B14546362.png)


![{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B14546382.png)
![6H-Cyclopenta[b]thiophene, 5,6-dimethyl-](/img/structure/B14546383.png)

